molecular formula C12H16N2O B3006700 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole CAS No. 2327046-59-1

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole

Cat. No.: B3006700
CAS No.: 2327046-59-1
M. Wt: 204.273
InChI Key: YTWAUBUOSCNJOS-UHFFFAOYSA-N
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Description

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This structure incorporates the 8-azabicyclo[3.2.1]octane scaffold, a core framework recognized as the central core of the family of tropane alkaloids, which are known for a wide array of interesting biological activities . The specific (1R,5S) stereochemistry denotes a defined enantiomer, which may be critical for its interaction in chiral environments and biological systems. As a functionalized derivative featuring an oxazole ring, this compound serves as a valuable synthetic intermediate or target molecule for medicinal chemistry and drug discovery research, particularly in the exploration of novel pharmacologically active agents. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-13-10(8-15-9)7-14-11-3-2-4-12(14)6-5-11/h2-3,8,11-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWAUBUOSCNJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole typically involves multiple steps, starting from readily available precursors. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Nortropane Core

Compounds sharing the 8-azabicyclo[3.2.1]oct-2-ene core but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name / CAS No. Substituent(s) Molecular Formula Key Properties / Applications Evidence Source
(1R,5S)-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene (17814-96-9) Methyl (C8), phenyl (C3) C₁₄H₁₇N Higher lipophilicity due to phenyl; potential CNS activity
8-Azabicyclo[3.2.1]oct-2-ene,8-methyl-,(1R,5S)- (208037-81-4) Methyl (C8) C₈H₁₃N Simplified structure; baseline for SAR studies
Target Compound 2-Methyloxazole (via methylene) C₁₂H₁₆N₂O Enhanced polarity; potential for H-bonding

Key Observations :

  • The phenyl group in 17814-96-9 increases lipophilicity, likely improving blood-brain barrier penetration compared to the oxazole derivative .
  • The 2-methyloxazole substituent in the target compound introduces a heterocyclic motif, which may improve solubility and target specificity (e.g., for receptors requiring polar interactions) .

Functional Group Replacements in Bicyclic Systems

Comparisons with compounds featuring alternative heterocycles or functional groups:

Compound Name / CAS No. Core Structure Functional Group Pharmacological Relevance Evidence Source
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one (1797558-72-5) Nortropane + pyrrolidinone Carbonyl-linked pyrrolidinone Potential protease inhibition due to lactam ring
8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID, 3-(4-CHLOROPHENYL)-8-(2-FLUOROETHYL)-, METHYL ESTER (281667-94-5) Nortropane + ester/chlorophenyl Chlorophenyl, fluoroethyl, ester Enhanced metabolic stability via fluorination

Key Observations :

  • Fluoroethyl and chlorophenyl groups (281667-94-5) highlight strategies for tuning pharmacokinetics (e.g., halogenation for prolonged half-life) .

Pharmacologically Active Analogs

Examples from drug development pipelines:

Compound Name / Application Structure Highlights Target/Mechanism Evidence Source
GSK 1702934A (716354-04-0) Nortropane + benzimidazole 5-HT4 receptor agonism
5-HT4 Receptor Agonist Intermediate (Example 3 in ) Benzylamino-piperazine substituent Serotonin receptor modulation

Key Observations :

  • GSK 1702934A incorporates a benzimidazole group, suggesting that aromatic nitrogen heterocycles are prioritized for 5-HT4 receptor binding .

Biological Activity

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound's structure features a bicyclic azabicyclo[3.2.1]octane framework linked to a methyloxazole moiety, which contributes to its biological activity. The IUPAC name is 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyl-1,3-oxazole, and its molecular formula is C12H16N2OC_{12}H_{16}N_{2}O with a molecular weight of 204.27 g/mol.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The oxazole ring is particularly significant as it may facilitate binding to specific biological targets, modulating their activity.

Enzyme Inhibition Studies

Research indicates that this compound acts as an inhibitor of several enzymes involved in metabolic processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the regulation of endocannabinoid levels and inflammation. Studies have shown that modifications to the compound can enhance its inhibitory potency against NAAA.

Binding Affinity

Binding studies using radioligand techniques have demonstrated that this compound interacts with muscarinic receptors, suggesting potential applications in neuropharmacology . The binding constants measured in various tissues indicate selective affinity towards certain receptor subtypes.

Pharmacological Applications

In vitro studies have highlighted the potential of this compound in treating inflammatory conditions due to its enzyme inhibitory properties. For instance, a study reported that structural modifications led to variations in potency, indicating the importance of the chemical structure in therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals significant differences in biological activity:

Compound NameStructure/FeaturesBiological Activity
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesContains a pyrazole ring; similar bicyclic structureInhibitory activity against NAAA
5-Ethoxymethyl-Pyrazinyloxy DerivativeIncorporates an ethoxymethyl group; enhances polarityImproved affinity towards specific enzymes
Tetrazole CompoundsFeatures a tetrazole ring; varied biological activitiesPotential calcium channel blockers

This table illustrates the diversity within this chemical class while underscoring the unique features of this compound regarding its specific structural components and biological targets.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from accessible precursors:

Synthetic Routes:

  • Gold(I)-Catalyzed Reactions : The synthesis often employs gold(I) catalysis for the formation of the bicyclic structure.
  • Oxidation/Reduction : Various oxidation and reduction reactions are utilized to modify functional groups for enhanced biological activity.

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